molecular formula C7H9NS B1588115 2,4-Dimethyl-5-vinylthiazole CAS No. 65505-18-2

2,4-Dimethyl-5-vinylthiazole

Cat. No. B1588115
CAS RN: 65505-18-2
M. Wt: 139.22 g/mol
InChI Key: MLBCDQHOBLVBQD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-vinylthiazole is a chemical compound with the molecular formula C7H9NS . It is used as a flavoring agent and has a nutty type odor and flavor .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-5-vinylthiazole consists of a thiazole ring, which is a ring structure containing one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule has two methyl groups attached to the thiazole ring and a vinyl group attached to the 5-position of the ring .


Physical And Chemical Properties Analysis

2,4-Dimethyl-5-vinylthiazole appears as a colorless clear liquid. It has a specific gravity of 1.05000 to 1.05600 at 25.00 °C, a boiling point of 183.00 to 184.00 °C at 760.00 mm Hg, and a flash point of 167.00 °F (75.00 °C). It is soluble in alcohol and water (236.1 mg/L at 25 °C) .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

2,4-Dimethyl-5-vinylthiazole has been utilized in organic synthesis. For example, a derivative, poly(3,4‐dimethyl‐5‐vinylthiazolium), was synthesized and used as a pre-catalyst in the thioesterification of aldehydes with thiols. This catalyst demonstrated excellent activity and could be reused multiple times without significant loss of activity (Chung et al., 2016).

Molecular Spectroscopy and Structural Studies

The microwave spectrum of 4-methyl-5-vinylthiazole, a related compound, was studied to understand its molecular structure and behavior. This study included the observation of internal rotation of methyl groups and hyperfine structures, providing insights into the molecular structure and behavior of thiazole derivatives (Khemissi et al., 2022).

Polymer Chemistry

2,4-Dimethyl-5-vinylthiazole derivatives have been explored in the field of polymer chemistry. One study involved the functional modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-aminothiazole. This modification led to increased swelling of the polymers and suggested applications in medical fields due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Nanotechnology

In nanotechnology, 2,4-Dimethyl-5-vinylthiazole derivatives have been used in the synthesis of nontoxic polymeric nanocomposites containing silver nanoparticles. These composites, synthesized using green chemistry methods, displayed strong antimicrobial activity and potential for various applications (Prozorova et al., 2014).

Fluorescence and Molecular Probing

2,4-Dimethyl-5-vinylthiazole derivatives were also involved in the development of new fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, are useful in creating sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2,4-Dimethyl-5-vinylthiazole and found no safety concern at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

5-ethenyl-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-4-7-5(2)8-6(3)9-7/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCDQHOBLVBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215810
Record name 2,4-Dimethyl-5-vinylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; nutty, cocoa-like odour
Record name 2,4-Dimethyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

183.00 to 184.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethyl-5-vinylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2,4-Dimethyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.050-1.056
Record name 2,4-Dimethyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Dimethyl-5-vinylthiazole

CAS RN

65505-18-2
Record name 5-Ethenyl-2,4-dimethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65505-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-5-vinylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-5-vinylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-5-VINYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G6IW897V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethyl-5-vinylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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